Cas no 946682-05-9 (2'-(Aminomethyl)-N,N-dimethyl[1,1'-biphenyl]-4-amine)
2'-(Aminomethyl)-N,N-dimethyl[1,1'-biphenyl]-4-amine Chemical and Physical Properties
Names and Identifiers
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- 2'-(Aminomethyl)-N,N-dimethyl[1,1'-biphenyl]-4-amine
- BB 0253385
- 4-[2-(aminomethyl)phenyl]-N,N-dimethylaniline
- 2-(aminomethyl)-n,n-dimethyl[1,1-biphenyl]-4-amine
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- MDL: MFCD08686809
- Inchi: 1S/C15H18N2/c1-17(2)14-9-7-12(8-10-14)15-6-4-3-5-13(15)11-16/h3-10H,11,16H2,1-2H3
- InChI Key: JFZYYUXRBCYJLK-UHFFFAOYSA-N
- SMILES: N(C)(C)C1C=CC(=CC=1)C1C=CC=CC=1CN
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 219
- Topological Polar Surface Area: 29.3
2'-(Aminomethyl)-N,N-dimethyl[1,1'-biphenyl]-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 021782-500mg |
2'-(Aminomethyl)-N,N-dimethyl[1,1'-biphenyl]-4-amine |
946682-05-9 | 500mg |
$350.00 | 2023-09-11 | ||
| Matrix Scientific | 021782-1g |
2'-(Aminomethyl)-N,N-dimethyl[1,1'-biphenyl]-4-amine |
946682-05-9 | 1g |
$538.00 | 2023-09-11 |
2'-(Aminomethyl)-N,N-dimethyl[1,1'-biphenyl]-4-amine Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 2'-(Aminomethyl)-N,N-dimethyl[1,1'-biphenyl]-4-amine
Professional Introduction to Compound with CAS No. 946682-05-9 and Product Name: 2'-(Aminomethyl)-N,N-dimethyl[1,1'-biphenyl]-4-amine
2'-(Aminomethyl)-N,N-dimethyl[1,1'-biphenyl]-4-amine, identified by the CAS number 946682-05-9, is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of biphenyl derivatives, which are widely studied for their diverse biological activities and potential applications in drug development. The unique structural features of this molecule, particularly the presence of an aminomethyl group and dimethyl substitutions, make it a promising candidate for further exploration in medicinal chemistry.
The biphenyl core of 2'-(Aminomethyl)-N,N-dimethyl[1,1'-biphenyl]-4-amine contributes to its stability and reactivity, enabling it to participate in various chemical reactions that can be harnessed for synthetic purposes. The aminomethyl group at the 2-position introduces a nucleophilic center, which can be utilized in the formation of amide or urea bonds, common motifs in drug design. Additionally, the dimethyl groups at the nitrogen atoms enhance the lipophilicity of the molecule, potentially improving its bioavailability and membrane permeability.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 2'-(Aminomethyl)-N,N-dimethyl[1,1'-biphenyl]-4-amine with greater accuracy. Molecular docking studies have shown that this compound can interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. For instance, preliminary simulations suggest that it may inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins that contribute to inflammation and pain.
In parallel, experimental investigations have begun to validate these computational findings. In vitro assays have demonstrated that 2'-(Aminomethyl)-N,N-dimethyl[1,1'-biphenyl]-4-amine exhibits moderate inhibitory effects on COX-2, comparable to some known nonsteroidal anti-inflammatory drugs (NSAIDs). These results are particularly intriguing given the structural similarity between this compound and established therapeutic agents. However, further studies are needed to fully characterize its pharmacological profile and assess its potential as a lead compound for drug development.
The synthesis of 2'-(Aminomethyl)-N,N-dimethyl[1,1'-biphenyl]-4-amine presents an interesting challenge due to its complex architecture. Traditional synthetic routes involve multi-step reactions that require careful optimization to ensure high yield and purity. Recent innovations in synthetic methodology have enabled more efficient production methods, including palladium-catalyzed cross-coupling reactions and automated synthesis techniques. These advancements have not only improved the accessibility of the compound but also opened new avenues for structural modifications.
One particularly promising area of research is the exploration of analogs derived from 2'-(Aminomethyl)-N,N-dimethyl[1,1'-biphenyl]-4-amine. By systematically varying substituents on the biphenyl core or introducing additional functional groups, researchers can generate libraries of compounds with tailored biological activities. High-throughput screening (HTS) techniques have been employed to rapidly evaluate these analogs for their efficacy against various disease targets. This approach has led to the identification of several novel compounds with enhanced potency and selectivity.
The potential applications of 2'-(Aminomethyl)-N,N-dimethyl[1,1'-biphenyl]-4-amine extend beyond anti-inflammatory therapy. Preliminary data suggest that it may also exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Additionally, its ability to cross cell membranes could make it useful in drug delivery systems designed to target specific tissues or organs.
As research continues to uncover new insights into the structure-activity relationships of biphenyl derivatives, 2'-(Aminomethyl)-N,N-dimethyl[1,1'-biphenyl]-4-amine is poised to play a significant role in future therapeutic developments. Collaborative efforts between computational chemists and experimentalists will be crucial in translating these findings into tangible medical benefits. The ongoing investigation into this compound underscores the importance of interdisciplinary approaches in advancing pharmaceutical science.
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